molecular formula C19H13N5O4 B2421690 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898443-28-2

9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2421690
CAS No.: 898443-28-2
M. Wt: 375.344
InChI Key: FQLJGHINYCPONV-UHFFFAOYSA-N
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Description

9-(1,3-Benzodioxol-5-yl)-8-oxo-2-phenyl-7H-purine-6-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzodioxole ring, a purine core, and a carboxamide group, which collectively contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Purine Core: The purine core is often synthesized via a multi-step process involving the cyclization of appropriate precursors such as aminoimidazole carboxamide ribonucleotide (AICAR).

    Coupling Reactions: The benzodioxole ring and the purine core are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(1,3-Benzodioxol-5-yl)-8-oxo-2-phenyl-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the purine core, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidized Derivatives: Formation of carboxylic acids or ketones.

    Reduced Derivatives: Formation of alcohols or amines.

    Substituted Derivatives: Introduction of various functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(1,3-Benzodioxol-5-yl)-8-oxo-2-phenyl-7H-purine-6-carboxamide stands out due to its unique combination of a benzodioxole ring, purine core, and carboxamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O4/c20-16(25)14-15-18(23-17(21-14)10-4-2-1-3-5-10)24(19(26)22-15)11-6-7-12-13(8-11)28-9-27-12/h1-8H,9H2,(H2,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLJGHINYCPONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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